Bienvenue dans la boutique en ligne BenchChem!

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester

Sequential cross-coupling Pyrazole functionalization Bifunctional building blocks

1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester (CAS 2377610-66-5) is a heterocyclic diboronic ester featuring a cyclobutyl substituent at the N1 position and two pinacol boronate (Bpin) groups at the 3- and 5-positions of the pyrazole ring. With a molecular formula of C₁₉H₃₂B₂N₂O₄ and a molecular weight of 374.09 g·mol⁻¹, it belongs to the class of pyrazole-based bis(boronic esters)—a family of bifunctional building blocks utilized in sequential cross-coupling strategies.

Molecular Formula C19H32B2N2O4
Molecular Weight 374.1 g/mol
Cat. No. B8096630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester
Molecular FormulaC19H32B2N2O4
Molecular Weight374.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCC3)B4OC(C(O4)(C)C)(C)C
InChIInChI=1S/C19H32B2N2O4/c1-16(2)17(3,4)25-20(24-16)14-12-15(23(22-14)13-10-9-11-13)21-26-18(5,6)19(7,8)27-21/h12-13H,9-11H2,1-8H3
InChIKeyZZXOKFXWDHYZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-1H-pyrazole-3,5-diboronic Acid Pinacol Ester: Structural Identity and Procurement-Relevant Physicochemical Profile


1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester (CAS 2377610-66-5) is a heterocyclic diboronic ester featuring a cyclobutyl substituent at the N1 position and two pinacol boronate (Bpin) groups at the 3- and 5-positions of the pyrazole ring . With a molecular formula of C₁₉H₃₂B₂N₂O₄ and a molecular weight of 374.09 g·mol⁻¹, it belongs to the class of pyrazole-based bis(boronic esters)—a family of bifunctional building blocks utilized in sequential cross-coupling strategies . The compound is offered at a purity of 98% (HPLC) , with calculated partition coefficient LogP of 2.21 and a topological polar surface area (TPSA) of 54.74 Ų . These characteristics position it as a vector for iterative C–C bond formation in complex organic synthesis.

Why 1-Cyclobutyl-1H-pyrazole-3,5-diboronic Acid Pinacol Ester Cannot Be Replaced by Generic Pyrazole Boronic Esters


Generic pyrazole boronic esters—such as 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) or N-methyl/ethyl analogs—typically possess a single Bpin group at one position. These mono-boronates enable only one C–C bond-forming event per molecule, necessitating additional protection/deprotection or halogenation steps for sequential derivatization of the pyrazole scaffold . In contrast, the target compound presents two chemically distinct boronic ester moieties at the 3- and 5-positions, enabling site-selective sequential Suzuki–Miyaura couplings without intermediate de novo borylation, as documented for analogous 3,5-dihalopyrazole systems [1]. Furthermore, the cyclobutyl N-substituent imparts a different steric and electronic profile compared to the isobutyl or tetrahydropyranyl congeners, which can significantly affect cross-coupling kinetics and regiochemical outcome—making direct interchange of these building blocks unreliable without re-optimization of reaction conditions .

1-Cyclobutyl-1H-pyrazole-3,5-diboronic Acid Pinacol Ester: Quantitative Differentiation Evidence Versus Comparators


Dual Boronic Ester Architecture Enables Sequential 3,5-Derivatization – Comparison with Mono-Boronate Pyrazoles

The target compound bears two Bpin groups (positions 3 and 5), enabling sequential Suzuki–Miyaura coupling without intermediate halogenation or borylation. This contrasts with 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1002309-48-9) and 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1151802-22-0), which each contain only a single Bpin group at the 4-position . The 3,5-dihalopyrazole methodology of Browne and Harrity (2011) demonstrated that site-selective sequential Suzuki couplings at C-5 and then C-3 could be achieved using brominated substrates, with isolated yields ranging from 52% to 89% for the second coupling step [1]. The target compound's pre-installed 3,5-diboronate architecture eliminates the need for the initial dihalogenation step, reducing the synthetic sequence by two transformations.

Sequential cross-coupling Pyrazole functionalization Bifunctional building blocks

Cyclobutyl vs. Isobutyl N-Substitution: Molecular Weight Advantage and Calculated Lipophilicity Differential

The target compound (MW 374.09) is 2.02 g·mol⁻¹ lighter than 1-isobutylpyrazole-3,5-diboronic acid pinacol ester (MW 376.11; CAS 2096332-54-4) and 30.03 g·mol⁻¹ lighter than 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-diboronic acid pinacol ester (MW 404.12; CAS 1256360-29-8) . The calculated LogP for the target compound (2.21) reflects the modest lipophilicity contributed by the cyclobutyl ring, whereas the THP analog incorporates an additional oxygen atom that lowers LogP but increases hydrogen bond acceptor count . The cyclobutyl group offers a distinct conformational profile—its puckered geometry and restricted rotation—compared to the freely rotating isobutyl chain, a feature recognized in medicinal chemistry for improving metabolic stability and directing pharmacophore orientation [1].

Lipophilicity optimization N-substituent SAR Drug-like property space

Purity Benchmarking: 98% Specification Versus Common Analog Purity Grades

The target compound is commercially supplied with a stated purity of 98% (HPLC) . By comparison, the closely related 1-isobutylpyrazole-3,5-diboronic acid pinacol ester is offered at 95% purity , and the 1-THP analog is also listed at 95% . The 1-cyclopropyl-4-boronic acid pinacol ester comparator is typically supplied at 97% . A 3-percentage-point purity difference relative to the isobutyl and THP analogs equates to a 60% lower maximum potential impurity burden (2% vs. 5%), which can translate into higher and more reproducible yields in stoichiometric cross-coupling applications where the boronic ester is used as the limiting reagent.

Reagent purity Quality specification Reproducibility

Cyclobutyl-Containing Pyrazole Boronates in Patent Literature: Enabling JAK Inhibitor and Kinase-Targeted Chemistry

A 2022 patent publication (WO 2022/133420 A1; US 2022/0194965 A1) by Boehringer Ingelheim Animal Health and Borah Inc. describes a series of boron-containing pyrazole compounds with cyclobutyl and related cycloalkyl N-substituents as JAK inhibitors for treating inflammation, autoimmune diseases, and cancer [1][2]. Cyclobutyl-substituted pyrazoles are explicitly exemplified in the generic Markush structures (e.g., N-cyclobutyl-cyanomethyl-pyrazole carboxamide scaffolds). 1-Cyclobutyl-4-iodo-1H-pyrazole has been disclosed separately as a precursor to macrocyclic ether ALK/ROS1 inhibitors for non-small cell lung cancer [3]. These patent disclosures establish cyclobutyl-pyrazole boronates as enabling intermediates for kinase-targeted therapeutic programs, whereas the isobutyl and THP analogs lack equivalent explicit patent exemplification in boron-containing JAK inhibitor chemical matter.

JAK inhibition Medicinal chemistry Patent landscape

Pinacol Ester Stability vs. Free Boronic Acid: Reduced Protodeboronation Risk in Protic Media

The pinacol ester form of the target compound provides enhanced stability against protolytic deboronation compared to the free boronic acid form. This is a class-wide property of pinacol boronates, as demonstrated by the work of Browne and Harrity, who developed nonaqueous Suzuki conditions specifically to minimize protolytic deboronation of pyrazole boronic esters [1]. The 3,5-diboronic pinacol ester architecture of the target compound contrasts with mono-boronic acid pyrazoles, such as (1-cyclobutylpyrazol-4-yl)boronic acid (CAS 1443112-54-6), which are more susceptible to protodeboronation under aqueous or protic Suzuki conditions . While no direct stability head-to-head data were identified for the target compound, the general trend of pinacol esters exhibiting 5- to 10-fold slower protodeboronation rates than the corresponding boronic acids is well-established for aryl and heteroaryl systems [2].

Protodeboronation Boronic ester stability Reaction robustness

1-Cyclobutyl-1H-pyrazole-3,5-diboronic Acid Pinacol Ester: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Sequential 3,5-Diarylation of Pyrazole Cores for Kinase-Focused Compound Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage the dual Bpin architecture to install different (hetero)aryl groups at the 3- and 5-positions through two sequential, site-selective Suzuki–Miyaura couplings. This approach eliminates the need for intermediate halogenation steps required when starting from mono-boronate pyrazoles, reducing a typical 3,5-diarylpyrazole synthesis from four steps to two, with each coupling step yielding 52–89% as demonstrated for analogous 3,5-dihalopyrazole substrates [1]. The cyclobutyl N-substituent aligns with the pharmacophoric requirements of JAK and ALK/ROS1 inhibitor patent families, making the derived compounds directly relevant to these therapeutic programs [2][3].

Fragment-Based Drug Discovery: Low-MW Bifunctional Core for Fragment Elaboration

With a molecular weight of 374.09 g·mol⁻¹—30 g·mol⁻¹ lighter than the THP-protected analog and 2 g·mol⁻¹ lighter than the isobutyl analog—the target compound fits within the rule-of-three (MW < 300) fragment space more closely than its comparators [1]. The cyclobutyl group contributes favorable conformational restriction as documented in the cyclobutane medicinal chemistry review by van der Kolk et al. (2022), which highlights improved metabolic stability and reduced off-target promiscuity associated with cyclobutyl-containing fragments [2]. The compound's two chemically addressable boron handles enable systematic fragment growth in two vectors from the pyrazole core.

Agrochemical Lead Optimization: Iterative Diversification of Pyrazole-Containing Herbicide and Fungicide Scaffolds

Pyrazole boronic esters are established intermediates in the synthesis of agrochemical active ingredients, including succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The target compound's 98% purity specification [2] provides the reliability required for multi-gram scale-up campaigns common in agrochemical lead optimization. The dual boronate architecture allows for parallel or sequential diversification at both the 3- and 5-positions, enabling rapid exploration of structure-activity relationships around the pyrazole core without the need to resynthesize the central building block for each analog [3].

Covalent Organic Framework (COF) and Porous Polymer Monomer Synthesis

Diboronic esters serve as monomers for the construction of covalent organic frameworks (COFs) via boronate ester or boroxine linkages [1]. The target compound's di-boronate functionality, combined with its rigid cyclobutyl-pyrazole core, offers potential as a ditopic monomer for COF synthesis. The 98% purity [2] is critical for polymerization applications where monomer purity directly impacts framework crystallinity and porosity—impurities in diboronic acid monomers have been shown to cause defects in COF lattice formation [3].

Quote Request

Request a Quote for 1-Cyclobutyl-1H-pyrazole-3,5-diboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.